molecular formula C5H11Cl3Si B076743 Trichloro(2-methylbutyl)silane CAS No. 14007-39-7

Trichloro(2-methylbutyl)silane

Cat. No.: B076743
CAS No.: 14007-39-7
M. Wt: 205.6 g/mol
InChI Key: OQZSESFOMSCPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(2-methylbutyl)silane is an organosilicon compound with the molecular formula C5H11Cl3Si. It is a halosilane, characterized by the presence of three chlorine atoms attached to a silicon atom, which is further bonded to a 2-methylbutyl group. This compound is a transparent liquid and is primarily used in various industrial and research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-methylbutyl)silane can be synthesized through the direct chlorination of 2-methylbutylsilane. The reaction typically involves the exposure of 2-methylbutylsilane to chlorine gas under controlled conditions. The reaction is exothermic and requires careful monitoring of temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that allow for the continuous flow of reactants and products. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products. The use of catalysts can also enhance the efficiency of the reaction and increase the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-methylbutyl)silane undergoes various chemical reactions, including:

    Hydrolysis: When exposed to water, this compound hydrolyzes to form silanols and hydrochloric acid.

    Alcoholysis: Reaction with alcohols to produce alkoxysilanes and hydrochloric acid.

    Reduction: Reduction reactions can convert this compound to silanes with fewer chlorine atoms.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions, typically at room temperature.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, under anhydrous conditions.

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Alcoholysis: Alkoxysilanes and hydrochloric acid.

    Reduction: Silanes with fewer chlorine atoms and corresponding by-products.

Scientific Research Applications

Trichloro(2-methylbutyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the modification of surfaces to introduce hydrophobic properties.

    Biology: Utilized in the preparation of biocompatible materials and coatings for medical devices.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the formulation of pharmaceuticals.

    Industry: Applied in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-methylbutyl)silane involves its reactivity with nucleophiles, such as water, alcohols, and amines. The silicon atom in the compound is electrophilic due to the presence of electronegative chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanols, alkoxysilanes, or other derivatives, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Trichloro(2-methylbutyl)silane can be compared with other similar compounds, such as:

    Trichlorosilane (HSiCl3): A simpler halosilane with three chlorine atoms attached to a silicon atom and a hydrogen atom. It is widely used in the semiconductor industry for the production of ultrapure silicon.

    Methyltrichlorosilane (CH3SiCl3): Contains a methyl group instead of a 2-methylbutyl group. It is used in the production of methyl silicone resins and as a precursor for various organosilicon compounds.

    Chlorodimethylsilane (CH3)2SiCl2): Has two methyl groups and one chlorine atom attached to silicon. It is used in the synthesis of silicone polymers and as a reagent in organic synthesis.

Uniqueness: this compound is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical properties and reactivity compared to other halosilanes. This makes it particularly useful in applications where specific surface modifications or chemical functionalities are required.

Properties

IUPAC Name

trichloro(2-methylbutyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl3Si/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZSESFOMSCPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884728
Record name Silane, trichloro(2-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14007-39-7
Record name Trichloro(2-methylbutyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14007-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro(2-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(2-methylbutyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trichloro(2-methylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro(2-methylbutyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.